molecular formula C12H15BrF3N B1403816 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine CAS No. 1414870-66-8

2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine

Cat. No.: B1403816
CAS No.: 1414870-66-8
M. Wt: 310.15 g/mol
InChI Key: WSSUBYRJLHGPDZ-UHFFFAOYSA-N
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Description

2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine: is an organic compound with the molecular formula C12H15BrF3N It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a diethylamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine typically involves the following steps:

  • Bromination: : The starting material, 5-(trifluoromethyl)benzenemethanamine, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

  • Alkylation: : The brominated intermediate is then subjected to alkylation with diethylamine. This step involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromine atom in 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions and result in the formation of substituted derivatives.

  • Oxidation Reactions: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). Oxidation typically occurs at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.

  • Reduction Reactions: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically target the bromine atom, resulting in the formation of the corresponding dehalogenated product.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), tetrahydrofuran (THF)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

    Substitution: Substituted derivatives with various functional groups

    Oxidation: Ketones, carboxylic acids

    Reduction: Dehalogenated products

Scientific Research Applications

2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzyme activity, depending on the specific biological system being studied. The diethylamino group enhances its solubility and facilitates its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N,N-diethylbenzenemethanamine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-Bromo-N,N-diethyl-5-methylbenzenemethanamine: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its biological activity and applications.

    2-Bromo-N,N-diethyl-4-(trifluoromethyl)benzenemethanamine: The position of the trifluoromethyl group is different, affecting its steric and electronic properties.

Uniqueness

2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine is unique due to the presence of the trifluoromethyl group at the 5-position, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific properties.

Properties

IUPAC Name

N-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF3N/c1-3-17(4-2)8-9-7-10(12(14,15)16)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSUBYRJLHGPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501185042
Record name Benzenemethanamine, 2-bromo-N,N-diethyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414870-66-8
Record name Benzenemethanamine, 2-bromo-N,N-diethyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414870-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 2-bromo-N,N-diethyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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